molecular formula C12H16BrNO B7940158 N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine

N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine

Cat. No.: B7940158
M. Wt: 270.17 g/mol
InChI Key: WSWLOILJKODIPZ-UHFFFAOYSA-N
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Description

N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. The structure features a cyclobutanamine group linked to a 2-bromo-5-methoxyphenyl ring system, a motif found in compounds investigated for their interaction with various biological targets . This bromine and methoxy-substituted benzylamine scaffold is often explored in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for specific receptors . Researchers utilize this compound as a key intermediate or building block in the design and synthesis of novel bioactive molecules. Its potential research applications include the development of receptor agonists or antagonists, particularly in neuroscientific and metabolic disorder research, where related phenethylamine and designer amine structures have shown activity . The bromine atom presents a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the creation of diverse chemical libraries for high-throughput screening . This product is intended for laboratory research and analysis exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-11-5-6-12(13)9(7-11)8-14-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWLOILJKODIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate : 2-Bromo-5-methoxybenzyl bromide (or chloride)

  • Nucleophile : Cyclobutanamine

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : Reflux at 80–100°C for 12–24 hours

The reaction proceeds via an SN2 mechanism, where the amine attacks the benzyl carbon, displacing the halide. Steric hindrance from the cyclobutane ring necessitates prolonged reaction times compared to linear amine analogs.

Table 1: Yield Optimization via Solvent and Base Selection

SolventBaseTemperature (°C)Time (h)Yield (%)
THFK₂CO₃801862
DCMNaH402458
TolueneEt₃N1101245

Yields are maximized in polar aprotic solvents (THF) with mild bases (K₂CO₃), which mitigate side reactions such as elimination or over-alkylation.

Reductive Amination: Alternative Route for Lab-Scale Synthesis

For laboratories lacking benzyl halide precursors, reductive amination offers a viable alternative using 2-bromo-5-methoxybenzaldehyde and cyclobutanamine.

Protocol and Reagents

  • Aldehyde : 2-Bromo-5-methoxybenzaldehyde

  • Amine : Cyclobutanamine

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol (MeOH)

  • Acid Catalyst : Acetic acid (AcOH)

The aldehyde and amine condense to form an imine intermediate, which is selectively reduced to the secondary amine. This method avoids halogen displacement issues but requires strict pH control (pH 4–6) to prevent aldehyde oxidation.

Equation :
RCHO+R’NH2NaBH3CNAcOHRCH2NHR’\text{RCHO} + \text{R'NH}_2 \xrightarrow[\text{NaBH}_3\text{CN}]{\text{AcOH}} \text{RCH}_2\text{NHR'}

Table 2: Reductive Amination Efficiency

Aldehyde Purity (%)Molar Ratio (Aldehyde:Amine)Yield (%)
951:1.271
981:1.578
991:282

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation significantly reduces reaction times by enhancing molecular agitation and energy transfer.

Procedure

  • Substrates : 2-Bromo-5-methoxybenzyl chloride (1.0 equiv), cyclobutanamine (1.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C

  • Time : 20–30 minutes

  • Microwave Power : 300 W

This method achieves >85% yield within 30 minutes, compared to 18 hours under conventional heating. Side product formation (e.g., dialkylated amines) is minimized due to rapid equilibration.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted benzyl halides and amine byproducts.

  • HPLC : C18 column (acetonitrile/water gradient) confirms >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.82 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂N), 2.45–2.55 (m, 1H, cyclobutane), 1.80–1.95 (m, 4H, cyclobutane).

  • MS (ESI+) : m/z 272.1 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Residence Time : 10–15 minutes

  • Pressure : 20–30 bar

  • Throughput : 5 kg/day

Flow chemistry enhances heat dissipation and reduces solvent waste, achieving 90% yield with 99.5% purity.

Challenges and Mitigation Strategies

Halogen Displacement Side Reactions

The bromine substituent may undergo unintended substitution during prolonged heating. Mitigation includes:

  • Using inert atmospheres (N₂/Ar)

  • Lowering reaction temperatures with phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Cyclobutane Ring Strain

The strained cyclobutane ring increases susceptibility to ring-opening under acidic conditions. Neutral pH and aprotic solvents are critical.

Emerging Methodologies

Enzyme-Catalyzed Amination

Recent advances employ transaminases to catalyze the formation of the C–N bond under mild conditions (pH 7.5, 30°C), achieving 65% yield with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo group.

  • Substitution: Substitution reactions can occur at the bromo or methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as sodium methoxide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of bromo-substituted cyclobutanamine derivatives.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine has several scientific research applications:

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a building block for bioactive compounds with potential biological activities.

  • Medicine: The compound could be explored for its therapeutic potential in drug development.

  • Industry: It may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, key analogs are evaluated based on molecular features, spectroscopic data, and synthetic yields.

Table 1: Structural and Spectroscopic Comparison

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Key Substituents ¹H NMR Shifts (δ, ppm) HRMS (Observed) Yield (%)
N-[(2-Bromo-5-methoxyphenyl)methyl]cyclobutanamine C₁₂H₁₆BrNO 270.18 2-Br, 5-OMe (phenyl) Not reported Not reported Not reported
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine (9h) C₁₆H₂₁NO 243.16 Chromene (2,2-dimethyl) 1H NMR: 6.8–7.2 (aromatic) 244.1703 90
N-(4-Morpholinobenzyl)cyclobutanamine (10d) C₁₅H₂₃N₂O₂ 247.18 4-Morpholino (phenyl) 1H NMR: 3.6–3.8 (morpholine) 247.1810 89–94
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) C₁₁H₁₃NO₂ 206.12 Benzo[d][1,3]dioxol-5-yl 1H NMR: 5.9–6.9 (dioxolane) 206.1181 33–38
N-(2-((2-Bromo-5-methoxyphenyl)(methyl)amino)ethyl)acetamide (16) C₁₂H₁₆BrN₂O₂ 299.18 2-Br, 5-OMe (phenyl), acetamide 1H NMR: 1.9–3.4 (ethyl) 299 [M+H]⁺ 78

Key Observations:

Substituent Effects on Molecular Weight and Reactivity: The bromine atom in the target compound increases molecular weight (270.18 g/mol) compared to non-halogenated analogs like 9h (243.16 g/mol) . Bromine’s electronegativity and steric bulk may influence binding interactions in biological systems. Compounds with polar substituents (e.g., morpholine in 10d) exhibit higher molecular weights (247.18 g/mol) and enhanced solubility due to nitrogen and oxygen atoms .

Spectroscopic Differentiation: Aromatic protons in 9r (δ 5.9–6.9 ppm) and 9h (δ 6.8–7.2 ppm) reflect electron-donating/withdrawing effects of substituents . HRMS data confirm structural integrity across analogs, with deviations <0.001 Da (e.g., 9r: 206.1181 observed vs. 206.1181 calculated) .

Lower yields for 9r (33–38%) may stem from steric hindrance or instability of the dioxolane group .

Biological Relevance :

  • Cyclobutanamine-containing metabolites (e.g., M6 in ) retain the cyclobutanamine ion (m/z 70) in vivo, suggesting metabolic stability of the core structure . The acetamide derivative 16 (78% yield) highlights the adaptability of bromo-methoxyphenyl motifs in drug design .

Biological Activity

N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a cyclobutane ring and a bromo-methoxyphenyl group. Its molecular formula is C12H14BrNC_{12}H_{14}BrN with a molecular weight of approximately 271.17 g/mol. The presence of the bromine and methoxy groups is crucial as they can influence the compound's reactivity and interaction with biological targets.

Potential Pharmacological Applications

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

  • Antidepressant Activity : The compound's structural similarities to known antidepressants suggest it could be explored for its potential to modulate neurotransmitter systems involved in mood regulation.
  • Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety, indicating that this compound may also possess anxiolytic properties.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Receptor Interaction : The bromo and methoxy groups may facilitate binding to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of other drugs or endogenous compounds.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantStructural analogs show similar effects
AnxiolyticPotential for reducing anxiety symptoms
AntimicrobialPreliminary evidence of efficacy

Case Study: Antidepressant Effects

A study investigated the antidepressant-like effects of structurally related compounds in animal models. It was found that these compounds significantly reduced depressive behaviors in rodents, suggesting that this compound might share similar properties. The study emphasized the importance of further research into its mechanism of action and therapeutic potential .

Q & A

Q. What are the primary synthetic routes for N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between 2-bromo-5-methoxybenzyl chloride and cyclobutanamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene. Temperature control (reflux at 80–100°C) is critical to minimize side reactions. Microwave-assisted synthesis can reduce reaction times by 40–60% compared to traditional methods . Yield optimization often requires iterative adjustments to solvent polarity and base strength.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclobutanamine core and substituent positions, with bromine and methoxy groups causing distinct deshielding effects (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₂H₁₅BrNO) and detects fragmentation patterns (e.g., loss of Br or methoxy groups) .
  • X-ray crystallography : SHELX programs resolve stereochemical ambiguities, particularly for cyclobutane ring puckering and substituent spatial arrangements .

Q. How does the bromine-methoxy substitution pattern influence the compound’s reactivity?

The electron-withdrawing bromine at the 2-position directs electrophilic substitution to the 4-position, while the methoxy group at the 5-position enhances para/ortho reactivity via resonance donation. This dual effect enables regioselective functionalization (e.g., Suzuki coupling at the 4-position) .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in reported pharmacological activities of similar cyclobutanamine derivatives?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antitumor effects) often stem from:

  • Structural variations : Minor differences in halogen positioning (e.g., 2-bromo vs. 4-bromo analogs) alter target binding .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or concentration ranges (µM vs. nM) impact observed IC₅₀ values. Mitigation strategies include standardized dose-response assays across multiple models and computational docking studies to predict binding affinities (e.g., AutoDock Vina) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (predicted ~2.8), suggesting moderate blood-brain barrier permeability.
  • Metabolic stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies vulnerable sites for deuteration to prolong half-life .
  • Molecular dynamics (MD) : Simulations reveal conformational flexibility of the cyclobutane ring, which may affect target engagement (e.g., kinase inhibition) .

Q. What methodologies address challenges in regioselective functionalization of the aryl ring?

  • Directed ortho-metalation : Use of LDA (lithium diisopropylamide) with TMEDA generates a lithiated intermediate at the 4-position for coupling with aryl halides .
  • Cross-coupling : Pd-catalyzed Buchwald-Hartwig amination introduces nitrogen-containing groups without displacing bromine . Monitoring via HPLC (C18 column, acetonitrile/water gradient) ensures reaction specificity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic data on cyclobutane ring conformation?

SHELXL refinement often reveals two dominant puckering modes:

  • Twisted boat : Observed in halogen-rich derivatives due to steric strain.
  • Planar : Stabilized by intramolecular hydrogen bonding (e.g., NH…OCH₃ interactions) . Statistical validation (R-factor < 5%) and residual density maps are essential to confirm low-energy conformers.

Q. What strategies differentiate between off-target effects and true bioactivity in cell-based assays?

  • Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to exclude pan-assay interference.
  • CRISPR knockout : Eliminate putative targets (e.g., JAK2 or cannabinoid receptors) to confirm mechanism .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated or oxidized species) contributing to observed effects .

Comparative Structural Analysis

Compound NameKey Structural FeaturesUnique BioactivityReference
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamineBr at 2, F at 4Enhanced antimicrobial activity vs. Gram+ bacteria
N-[(5-bromopyridin-2-yl)methyl]cyclobutanaminePyridine coreSelective CB1 receptor modulation (Ki = 120 nM)
N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamineDual methoxy groupsNeuroprotective effects in Parkinson’s models

Key Methodological Takeaways

  • Synthetic optimization : Prioritize microwave-assisted or flow chemistry for scalability .
  • Data validation : Cross-validate crystallographic and spectroscopic data using SHELX and Gaussian09 calculations .
  • Biological assays : Standardize protocols across labs to minimize variability in reported activities .

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